Free-Radical Reactivity of N-Allylcaprolactam: Comparative Data Against N-Vinylcaprolactam
In free-radical addition reactions with thiols, N-allylcaprolactam (representing the N-allyl lactam class) exhibits lower reactivity compared to N-vinylcaprolactam (N-vinyl lactam class). This is a critical performance distinction. The study by Shostakovskii et al. reports yields of 1-[3-(alkylthio)propyl]caprolactam adducts from N-allylcaprolactam in the range of 70-95%, but notes that N-vinyl lactams are 'more reactive' under identical radical initiation conditions [1]. This difference in reactivity influences reaction kinetics and monomer selection for copolymer design.
| Evidence Dimension | Reactivity in free-radical thiol addition |
|---|---|
| Target Compound Data | N-allyl lactams (including N-allylcaprolactam): Yield of 70–95% for 1-[3-(alkylthio)propyl]caprolactam adducts |
| Comparator Or Baseline | N-vinyl lactams: More reactive than N-allyl lactams; quantitative yield data not reported |
| Quantified Difference | N-vinyl lactams exhibit higher reactivity than N-allyl lactams; specific quantitative difference not reported |
| Conditions | Free-radical addition with thiols in the presence of azodiisobutyronitrile (AIBN) initiator |
Why This Matters
For procurement in polymer synthesis, the lower reactivity of N-allylcaprolactam enables more controlled radical reactions and can prevent premature crosslinking compared to more reactive N-vinyl derivatives.
- [1] Shostakovskii, M. F., Sidel'kovskaya, F. P., & Shapiro, É. S. (1962). Lactones and lactams. Communication 21. Addition of mercapto compounds to N-alkenyl lactams. Russian Chemical Bulletin, 11, 140–145. View Source
